molecular formula C14H21NO2 B12119975 Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate

Cat. No.: B12119975
M. Wt: 235.32 g/mol
InChI Key: HJURYJHMTRWDPT-UHFFFAOYSA-N
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Description

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method involves the reaction of (2S)-2-amino-3-(3-tert-butylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2S)-2-amino-3-(3-tert-butylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 2-amino-3-(3-tert-butylphenyl)propanoate

InChI

InChI=1S/C14H21NO2/c1-14(2,3)11-7-5-6-10(8-11)9-12(15)13(16)17-4/h5-8,12H,9,15H2,1-4H3

InChI Key

HJURYJHMTRWDPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CC(C(=O)OC)N

Origin of Product

United States

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